N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(2,6-dimethylphenyl)oxalamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to the structure of interest often involves complex reactions such as the halogenated hydrocarbon amination reaction, which produces targeted molecules confirmed by various analytical techniques including IR, NMR, MS, and X-ray diffraction (Bai et al., 2012). Another relevant synthesis approach is the Pummerer reaction, utilized in the creation of Parkinson-like syndrome inducers, showcasing the diversity of methods available for constructing similar complex molecules (Toda et al., 2000).
Molecular Structure Analysis
The molecular structure of compounds similar to the one has been elucidated through X-ray diffraction analysis, revealing intricate details such as cell parameters, hydrogen bonding interactions, and crystal systems (Junzo Hirano et al., 2004). These studies are crucial for understanding the spatial arrangement and potential reactivity of such molecules.
Chemical Reactions and Properties
Chemical reactions involving similar compounds often result in the formation of novel structures with diverse functionalities. For example, the modified Strecker reaction produced a new compound, showcasing the versatility of chemical transformations in generating structurally complex molecules (Aurora L Carreño Otero et al., 2017).
Physical Properties Analysis
The physical properties of such compounds are often characterized by their crystalline structure, melting points, and solubility. Studies have detailed these aspects through analytical techniques, providing insights into the material's stability and potential applications (R. Okmanov et al., 2019).
Chemical Properties Analysis
The chemical properties, including reactivity with other substances, potential for forming bonds, and behavior under different conditions, are pivotal for understanding the compound's applications. For instance, the interactions of similar molecules with DNA or proteins could inform their utility in medicinal chemistry or materials science (Alexander L. Ruchelman et al., 2004).
properties
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-(2,6-dimethylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O2/c1-16-8-6-9-17(2)22(16)26-24(30)23(29)25-15-21(27(3)4)19-11-12-20-18(14-19)10-7-13-28(20)5/h6,8-9,11-12,14,21H,7,10,13,15H2,1-5H3,(H,25,29)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYTXTFIJEQFSQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(2,6-dimethylphenyl)oxalamide |
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